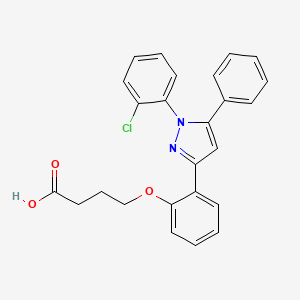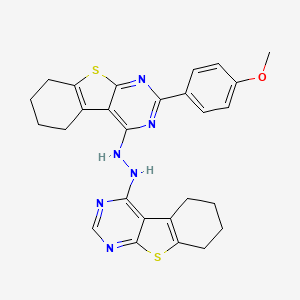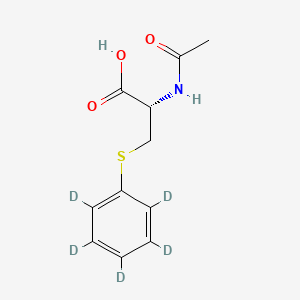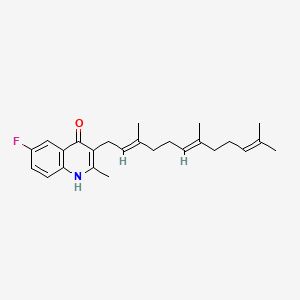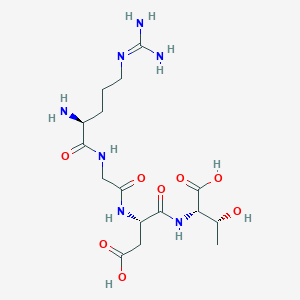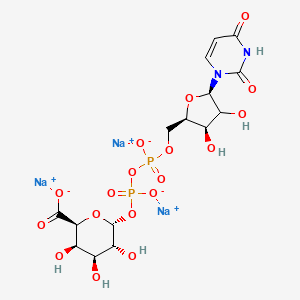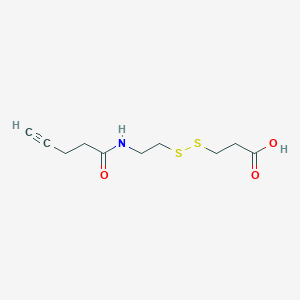
Alkyne-SS-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkyne-SS-COOH is a compound containing an alkyne group and a carboxylic acid group. It is commonly used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alkyne-SS-COOH can be synthesized through various methods. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using a strong base such as sodium amide in ammonia (NaNH₂/NH₃) . This process involves the elimination of hydrogen halide (HX) from the dihalide to form the alkyne.
Industrial Production Methods
Industrial production of alkynes, including this compound, often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and high temperatures is common to facilitate the reaction and increase efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Alkyne-SS-COOH undergoes various chemical reactions, including:
Addition Reactions: Alkynes can undergo addition reactions where the triple bond is broken, and new single bonds are formed.
Oxidation Reactions: Alkynes can be oxidized to form carboxylic acids.
Substitution Reactions: Alkynes can participate in nucleophilic substitution reactions, where the alkyne acts as a nucleophile.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H₂) and a catalyst such as palladium or platinum.
Oxidation: Ozone (O₃) or potassium permanganate (KMnO₄).
Substitution: Sodium amide (NaNH₂) in ammonia (NH₃).
Major Products
Hydrogenation: Alkanes.
Oxidation: Carboxylic acids.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
Alkyne-SS-COOH has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Utilized in the labeling and tracking of biomolecules in biological systems.
Medicine: Employed in the development of drug delivery systems and targeted therapies.
Industry: Used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Alkyne-SS-COOH involves its alkyne group participating in click chemistry reactions. The alkyne group reacts with azides in the presence of a copper catalyst to form a stable triazole linkage . This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylene (Ethyne): The simplest alkyne with the formula C₂H₂.
Propargyl Alcohol: Contains both an alkyne and an alcohol group.
Phenylacetylene: Contains an alkyne group attached to a phenyl ring.
Uniqueness
Alkyne-SS-COOH is unique due to its combination of an alkyne group and a carboxylic acid group, making it highly versatile for various chemical reactions and applications. Its ability to participate in click chemistry reactions sets it apart from other alkynes .
Propriétés
Formule moléculaire |
C10H15NO3S2 |
|---|---|
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
3-[2-(pent-4-ynoylamino)ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C10H15NO3S2/c1-2-3-4-9(12)11-6-8-16-15-7-5-10(13)14/h1H,3-8H2,(H,11,12)(H,13,14) |
Clé InChI |
PRQQEPIGIRGLBU-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC(=O)NCCSSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
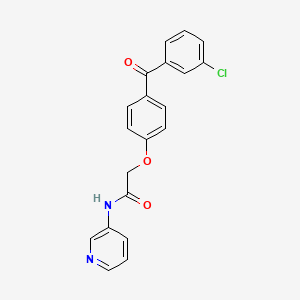
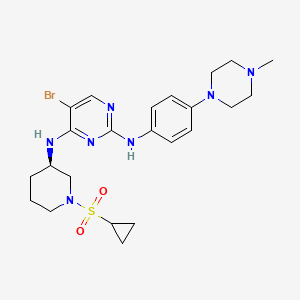
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
